molecular formula C20H22N4O5 B1201512 Camostat CAS No. 59721-28-7

Camostat

Cat. No.: B1201512
CAS No.: 59721-28-7
M. Wt: 398.4 g/mol
InChI Key: XASIMHXSUQUHLV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Camostat, also known as this compound mesylate or FOY-305, is primarily a synthetic serine protease inhibitor . Its primary target is the Type II Transmembrane Serine Protease (TMPRSS2) . TMPRSS2 is a trypsin-like enzyme expressed on plasma membranes and plays a crucial role in RNA virus infections, including SARS-CoV-2 .

Mode of Action

This compound interacts with its target, TMPRSS2, by inhibiting its protease activity . This inhibition prevents the cleavage of the ACE2 ectodomain, a process critical for viral internalization . By blocking TMPRSS2, this compound reduces viral entry into host cells and prevents severe disease .

Biochemical Pathways

The inhibition of TMPRSS2 by this compound affects several biochemical pathways. In rats, oral this compound mesylate has been shown to increase pancreatic secretions and hypertrophy by increasing cholecystokinin release . It also leads to lower levels of pro-inflammatory cytokines such as IL-1beta, IL-6, TNF-alpha, TGF-beta, and PSC . This activity results in reduced pain and inflammation, as well as improved function of the pancreas in chronic pancreatitis .

Pharmacokinetics

This compound mesylate is rapidly converted into its active metabolite, GBPA (4- (4-guanidinobenzoyloxy) phenylacetic acid, FOY-251), by carboxylesterase . The pharmacokinetic characteristics of this compound and its metabolites have been studied in clinical trials . It was confirmed that the area under the curve (AUC) and maximum concentration (Cmax) increased in proportion to dose in both GBPA and GBA . Additionally, the accumulation index was predicted (1.12 and 1.08 for GBPA and GBA) .

Result of Action

The primary result of this compound’s action is the inhibition of viral entry into host cells, specifically in the context of SARS-CoV-2 . By inhibiting TMPRSS2, this compound prevents the activation of the SARS-CoV-2 spike protein, thereby reducing the virus’s ability to infect host cells . This leads to a reduction in viral load in infected patients and can prevent the patient from reaching severe disease stages .

Biochemical Analysis

Biochemical Properties

Camostat plays a significant role in biochemical reactions by inhibiting serine proteases, which are enzymes that cleave peptide bonds in proteins. One of the primary targets of this compound is the enzyme transmembrane protease serine 2 (TMPRSS2). By inhibiting TMPRSS2, this compound prevents the activation of viral spike proteins, thereby blocking viral entry into host cells . Additionally, this compound interacts with other proteases such as trypsin and kallikrein, further contributing to its inhibitory effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In epithelial cells, this compound has been shown to inhibit the entry of viruses by blocking the activation of viral spike proteins . This inhibition disrupts cell signaling pathways that are essential for viral replication. Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in inflammatory responses . In pancreatic cells, this compound reduces inflammation and fibrosis, thereby improving cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serine proteases. This compound forms a covalent bond with the active site of TMPRSS2, leading to irreversible inhibition of the enzyme . This inhibition prevents the cleavage and activation of viral spike proteins, thereby blocking viral entry into host cells. Additionally, this compound inhibits other proteases such as trypsin and kallikrein through similar binding interactions . These inhibitory effects result in reduced proteolytic activity and modulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but it undergoes hydrolysis to form its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) . The stability and degradation of this compound and its metabolites have been studied extensively, revealing that the compound maintains its inhibitory effects over extended periods . Long-term studies have shown that this compound can reduce inflammation and fibrosis in pancreatic cells, leading to improved cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit serine proteases and reduce inflammation without causing significant adverse effects . At higher doses, this compound can lead to toxic effects such as gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with serine proteases. Upon administration, this compound is rapidly hydrolyzed to form its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) . This metabolite further undergoes hydrolysis to form the non-active metabolite 4-guanidinobenzoic acid (GBA) . The metabolic flux and levels of these metabolites have been studied to understand the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to target tissues via the bloodstream . This compound interacts with transporters and binding proteins that facilitate its distribution to specific tissues, including the pancreas and lungs . The localization and accumulation of this compound in these tissues are critical for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with serine proteases . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, ensuring its effective inhibition of proteolytic activity . The subcellular distribution of this compound has been studied to understand its mechanism of action and therapeutic potential .

Chemical Reactions Analysis

Camostat undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific enzymes that facilitate hydrolysis. The major products formed from these reactions are typically the hydrolyzed metabolites, which retain biological activity .

Scientific Research Applications

Properties

IUPAC Name

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASIMHXSUQUHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59721-29-8 (monomethanesulfonate)
Record name Camostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6044010
Record name Camostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In rats, oral camostat mesylate may increase pancreatic secretions and hypertrophy by increasing cholecystokinin release. Administration in rats has also lead to lower levels of IL-1beta, IL-6, TNF-alpha, TGF-beta, and PSC. Similar activity is seem after administration in humans, leading to reduced pain and inflammation as well as improve the function of the pancrease in chronic pancreatitis. In the case of SARS-CoV-2, camostat mesylate inhibits the action of the serine protease TMPRSS2, preventing the priming of the viral spike protein for attachment to ACE2, and entry into the cell.
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

59721-28-7
Record name Camostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59721-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Camostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAMOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FD207WKDU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

194-198
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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